3-Allyl-6-nitro-2-benzothiazolinone

Description

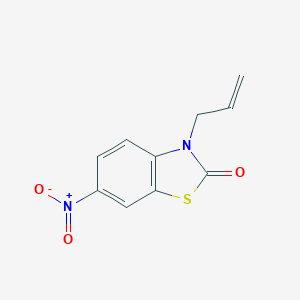

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3S |

|---|---|

Molecular Weight |

236.25 g/mol |

IUPAC Name |

6-nitro-3-prop-2-enyl-1,3-benzothiazol-2-one |

InChI |

InChI=1S/C10H8N2O3S/c1-2-5-11-8-4-3-7(12(14)15)6-9(8)16-10(11)13/h2-4,6H,1,5H2 |

InChI Key |

OBYUVTRKWXLACE-UHFFFAOYSA-N |

SMILES |

C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=O |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=O |

Origin of Product |

United States |

Chemical Reactivity and Organic Transformations of 3 Allyl 6 Nitro 2 Benzothiazolinone

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzothiazole (B30560) ring system, making it susceptible to a range of transformations.

In a typical VNS reaction, a carbanion bearing a leaving group at the nucleophilic center attacks the electron-deficient aromatic ring. organic-chemistry.org For 3-Allyl-6-nitro-2-benzothiazolinone, the nitro group activates the benzothiazole ring, making the hydrogen atoms ortho and para to the nitro group susceptible to nucleophilic attack. The reaction proceeds through the formation of a σ-adduct, followed by the base-induced elimination of the leaving group from the carbanion and a proton from the ring, which restores aromaticity. nih.gov

The general mechanism for a VNS reaction is depicted below:

Table 1: General Mechanism of Vicarious Nucleophilic Substitution (VNS)

| Step | Description |

| 1. Nucleophilic Attack | A carbanion (Nu-) attacks the electron-deficient aromatic ring at a position occupied by a hydrogen atom, forming a σ-adduct (Meisenheimer-type complex). |

| 2. β-Elimination | A base abstracts a proton from the ring, and a leaving group (L) is eliminated from the nucleophile, leading to the restoration of the aromatic system. |

| 3. Protonation | The resulting anion is protonated during acidic workup to yield the final substituted product. |

This table outlines the generally accepted mechanism for the Vicarious Nucleophilic Substitution reaction.

Given the structure of this compound, it is anticipated that VNS reactions would proceed at the positions ortho and para to the nitro group, with the regioselectivity being influenced by steric and electronic factors.

The reduction of the nitro group is a fundamental transformation in organic synthesis, providing access to a variety of nitrogen-containing functional groups. Aromatic nitro compounds can be reduced to amines, hydroxylamines, or other intermediates depending on the reaction conditions and the reducing agent employed. wikipedia.org

The reduction of the nitro group in this compound to an amino group is a key step in the synthesis of various derivatives with potential biological activities. nih.gov This transformation can be achieved using a range of reducing agents.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent | Conditions | Product | Notes |

| Fe/HCl or Fe/NH4Cl | Acidic or neutral aqueous media | Amine | A classic and widely used method. |

| SnCl2/HCl | Acidic conditions | Amine | Effective for the reduction of nitroarenes. |

| Catalytic Hydrogenation (H2/Pd-C, PtO2, Raney Ni) | Hydrogen gas, catalyst | Amine | A clean and efficient method, though chemoselectivity can be a challenge with other reducible functional groups. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na2S2O4) | Aqueous or biphasic systems | Amine | A mild reducing agent. |

| NaBH4/Ni(PPh3)4 | Amine | A significant method for the reduction of nitroaromatic compounds. jsynthchem.com |

This table summarizes common reagents and conditions for the reduction of aromatic nitro groups to the corresponding amines.

The choice of reducing agent is crucial to ensure chemoselectivity, particularly to avoid the reduction of the allyl double bond. For instance, catalytic hydrogenation might also reduce the C=C bond of the allyl group, whereas metal/acid combinations are generally more selective for the nitro group. stackexchange.com The resulting 6-amino-3-allyl-2-benzothiazolinone is a versatile intermediate for the synthesis of amides, sulfonamides, and other derivatives. nih.gov

While this compound is not a nitroalkene itself, its derivatives can serve as precursors to nitroalkene-like structures or participate in reactions where the nitro group activates an adjacent position for further functionalization. Nitro-substituted benzothiazoles are important in heterocyclic chemistry due to their biological activities. researchgate.net

The synthesis of various heterocyclic compounds can be achieved from nitro-substituted benzothiazole derivatives. For instance, 2-amino-6-nitrobenzothiazole (B160904) can be condensed with aldehydes to form Schiff bases, which can then undergo cycloaddition reactions to yield more complex heterocyclic systems. rjpbcs.comresearchgate.net

The electron-withdrawing nature of the nitro group in these systems facilitates reactions such as Michael additions and cycloadditions, where the benzothiazole moiety acts as a building block for more elaborate structures.

Reactions of the Allyl Moiety

The allyl group attached to the nitrogen atom of the benzothiazolinone (B8138533) ring introduces a site of unsaturation that can participate in a variety of organic transformations. wikipedia.org

The double bond of the allyl group in this compound can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings. ijrpc.comorganic-chemistry.org

In a 1,3-dipolar cycloaddition, a 1,3-dipole reacts with a dipolarophile (in this case, the allyl group) in a concerted [4π + 2π] cycloaddition process. Azomethine ylides, nitrones, and nitrile oxides are common 1,3-dipoles used in these reactions.

For example, the reaction of a 3-allyl-substituted benzothiazolinone derivative with an in situ generated azomethine ylide could lead to the formation of a spiro-pyrrolidine-benzothiazolinone scaffold. The regioselectivity and stereoselectivity of such reactions are governed by the frontier molecular orbital (FMO) interactions between the 1,3-dipole and the dipolarophile. nih.gov

Table 3: Examples of 1,3-Dipoles for Cycloaddition Reactions

| 1,3-Dipole | Resulting Heterocycle |

| Azomethine Ylide | Pyrrolidine |

| Nitrone | Isoxazolidine |

| Nitrile Oxide | Isoxazoline |

| Organic Azide | Triazoline (which can rearrange to other heterocycles) |

This table lists common 1,3-dipoles and the five-membered heterocyclic rings they form upon cycloaddition with an alkene.

The presence of the electron-withdrawing nitro group on the benzothiazole ring might influence the electronic properties of the allyl double bond, thereby affecting its reactivity as a dipolarophile.

The allyl group is a versatile functional group for the formation of new carbon-carbon bonds. illinois.edu While specific examples involving this compound are scarce, the general reactivity of N-allyl heterocycles suggests several potential transformations.

One important class of reactions is the transition-metal-catalyzed allylic alkylation. tdl.org In these reactions, a π-allyl metal complex is formed as an intermediate, which can then be attacked by a nucleophile. This allows for the introduction of a wide range of substituents at the allylic position.

Other C-C bond-forming reactions involving the allyl group include:

Heck Reaction: The palladium-catalyzed coupling of the allyl group with an aryl or vinyl halide.

Metathesis Reactions: Cross-metathesis with other olefins to form new C=C bonds.

Radical Additions: The addition of radicals across the double bond.

The specific conditions and catalysts used would determine the outcome of these reactions and the nature of the new carbon-carbon bond formed.

Reactivity of the 2-Benzothiazolinone Ring System

The reactivity of the 2-benzothiazolinone scaffold is characterized by the interplay of the electron-donating sulfur and nitrogen atoms and the electron-withdrawing carbonyl group. The presence of a nitro group at the C6 position significantly influences the electronic properties of the benzene (B151609) ring, making it more electron-deficient.

Electrophilic and Nucleophilic Reactions on the Core Scaffold

The benzene ring of the benzothiazolinone system, activated by the electron-donating heteroatoms, would typically be susceptible to electrophilic aromatic substitution. However, the presence of the strongly deactivating nitro group at the C6 position directs incoming electrophiles to the meta positions (C5 and C7) and generally slows down the rate of reaction. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Conversely, the electron-deficient nature of the aromatic ring, enhanced by the C6-nitro group, makes the ring susceptible to nucleophilic aromatic substitution (SNA r). libretexts.orgnih.govlibretexts.org This type of reaction is particularly favored when a good leaving group is present on the ring, typically at positions ortho or para to the nitro group. libretexts.orglibretexts.org In the case of this compound, nucleophilic attack could potentially occur at positions activated by the nitro group, leading to the displacement of a suitable leaving group if one were present. The general mechanism for SNAr involves the formation of a resonance-stabilized Meisenheimer complex. youtube.com

Functionalization at Other Positions of the Benzothiazolinone Ring (e.g., C2- and C6-substitutions)

Functionalization at the C2 position of the benzothiazolinone ring is a key area of interest. The carbon of the C2-carbonyl group is electrophilic and can be attacked by nucleophiles. However, much of the documented reactivity for benzothiazoles involves functionalization at the C2-H bond of the thiazole (B1198619) ring, which is not directly applicable to the 2-benzothiazolinone core where this position is part of a carbonyl group. nih.gov

The C6-nitro group itself can be a site for chemical transformation. Reduction of the nitro group to an amino group is a common transformation, which can then be further functionalized. This amino group can undergo diazotization to form a diazonium salt, a versatile intermediate for introducing a wide range of substituents onto the aromatic ring. libretexts.org

Cascade and Domino Reactions

While specific cascade or domino reactions involving this compound are not reported, the structural motifs present in the molecule suggest potential for such transformations. A cascade reaction is a process involving at least two consecutive reactions where each subsequent reaction is triggered by the functionality formed in the previous step, without the need for isolating intermediates or adding new reagents.

The allyl group at the N3 position and the nitro group at the C6 position are functionalities that could potentially participate in intramolecular cascade sequences. For instance, under certain conditions, the allyl group could undergo isomerization or participate in cycloaddition reactions. The nitro group could be reduced in situ to a nitroso or amino group, which could then react with the allyl group or another part of the molecule in a subsequent step. Such domino reactions are valuable in organic synthesis for building molecular complexity in an efficient manner.

Advanced Spectroscopic and Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

One-Dimensional NMR Spectroscopy (¹H, ¹³C)

No published ¹H or ¹³C NMR spectra for 3-Allyl-6-nitro-2-benzothiazolinone could be located. This fundamental information, which would reveal the electronic environment and connectivity of hydrogen and carbon atoms within the molecule, appears to be absent from scientific literature.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Detailed mass spectrometry data, including molecular weight confirmation and fragmentation patterns for this compound, have not been reported in the searched scientific literature.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy) for Functional Group Identification

Specific infrared (IR) spectroscopy data, which would identify the characteristic vibrational frequencies of the functional groups present in this compound, such as the nitro group, the allyl group, and the benzothiazolinone (B8138533) core, could not be found.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. Consequently, the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing, remains undetermined.

Computational Chemistry and Quantum Mechanical Investigations of 3 Allyl 6 Nitro 2 Benzothiazolinone

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. uni-kiel.deresearchgate.net It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. researchgate.net For 3-Allyl-6-nitro-2-benzothiazolinone, DFT calculations are instrumental in elucidating its geometric, electronic, and optical characteristics.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. conflex.net For complex molecules like this compound, which possesses rotatable bonds, conformational analysis is crucial to identify the most stable conformers. conflex.netnih.gov

Theoretical calculations, often employing methods like B3LYP with various basis sets, are used to optimize the molecular geometry. researchgate.netresearchgate.net This process involves systematically altering the molecular structure to minimize its energy, thereby predicting bond lengths, bond angles, and dihedral angles. escientificpublishers.com The resulting optimized geometry represents the most probable structure of the molecule in the gas phase. mdpi.com Discrepancies between calculated and experimental geometries can arise because the calculations often refer to an isolated molecule, whereas experimental data is typically obtained from the solid state where intermolecular forces are significant. researchgate.net

Conformational analysis of the allyl group is particularly important. Different orientations of this group relative to the benzothiazolinone (B8138533) core can lead to various conformers with distinct energy levels. By comparing the energies of these conformers, the most stable, or ground-state, conformation can be determined.

Table 1: Selected Optimized Geometric Parameters for a Benzothiazole (B30560) Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.76 | - | - |

| C=O | 1.21 | - | - |

| N-C(allyl) | 1.47 | - | - |

| C-S-C | - | 91.5 | - |

| O=C-N | - | 125.0 | - |

| C-N-C(allyl) | - | 120.0 | - |

| Allyl Torsion | - | - | Variable |

Note: This table is illustrative and based on general knowledge of similar structures. Actual values for this compound would require specific DFT calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. chalcogen.ro

DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO. chalcogen.roresearchgate.net For this compound, the HOMO is expected to be localized on the electron-rich benzothiazole ring system, while the LUMO is likely to be centered on the electron-withdrawing nitro group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a greater ease of electronic transitions. chalcogen.ro

Table 2: Frontier Molecular Orbital Energies (Illustrative)

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| HOMO-LUMO Gap | 3.7 |

Note: These values are illustrative. The actual HOMO-LUMO energies and gap for this compound would be determined from specific DFT calculations.

The distribution of these orbitals provides insight into the sites of electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP surface is colored to represent different electrostatic potential values, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.comresearchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the carbonyl group, making these sites attractive for electrophiles. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms. The MEP provides a comprehensive picture of the molecule's charge landscape, complementing the information obtained from HOMO-LUMO analysis. acs.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de

NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. mdpi.comacs.org By examining the interactions between filled (donor) and empty (acceptor) orbitals, the stability of the molecule can be better understood. The second-order perturbation energy, E(2), is a key parameter in NBO analysis that quantifies the strength of these donor-acceptor interactions. researchgate.net

Table 3: NBO Analysis - Donor-Acceptor Interactions (Illustrative)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) on C=O | π(N-C) | > 5.0 |

| LP(N) | π(C=O) | ~ 2.0-5.0 |

| π(C=C) in allyl | σ*(C-N) | ~ 1.0-2.0 |

Note: This table presents hypothetical but plausible interactions and their stabilization energies based on general principles of NBO analysis. Specific calculations are needed for accurate values.

Prediction of Non-Linear Optical Properties (Hyperpolarizability)

Molecules with significant intramolecular charge transfer, often found in "push-pull" systems with electron-donating and electron-accepting groups connected by a π-conjugated bridge, can exhibit non-linear optical (NLO) properties. bohrium.com The first hyperpolarizability (β) is a measure of a molecule's second-order NLO response.

DFT calculations can be used to predict the hyperpolarizability of molecules. bohrium.com For this compound, the presence of the electron-donating benzothiazole system and the electron-withdrawing nitro group suggests the potential for NLO activity. Computational studies can quantify the static and dynamic hyperpolarizabilities, providing insights into the material's potential for applications in optoelectronics.

Theoretical Studies on Reaction Mechanisms

Computational chemistry, particularly DFT, is an indispensable tool for investigating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. nih.gov

For this compound, theoretical studies could explore various reactions, such as cycloadditions involving the allyl group or nucleophilic aromatic substitution at the nitro-substituted ring. For instance, the [3+2] cycloaddition is a common reaction type whose mechanism can be elucidated through computational methods. mdpi.comresearchgate.net

Bonding Evolution Theory (BET), which analyzes the changes in electron localization along a reaction coordinate, can provide a detailed picture of bond formation and breaking processes. researchgate.net Such studies offer a deeper understanding of the electronic rearrangements that occur during a chemical transformation, rationalizing the observed regioselectivity and stereoselectivity. researchgate.net Theoretical investigations into the reaction mechanisms of this compound can guide synthetic efforts and predict the feasibility of various chemical transformations. nih.gov

Elucidation of Reaction Pathways and Transition States

Quantum mechanical calculations are pivotal in mapping the potential energy surface of a chemical reaction, allowing for the detailed elucidation of reaction pathways. This involves identifying the structures of reactants, products, and, crucially, the transition states (TS) that connect them. A transition state represents the highest energy point along a reaction coordinate, and its geometry provides insight into the bond-breaking and bond-forming processes occurring during the reaction.

For a molecule like this compound, theoretical studies can explore various potential reactions, such as cycloadditions involving the allyl group or nucleophilic aromatic substitution influenced by the nitro group. The Bonding Evolution Theory (BET), combined with an analysis of the Electron Localization Function (ELF), is a sophisticated method used to unravel the precise sequence of bond formation and cleavage. researchgate.net For instance, in cycloaddition reactions involving similar heterocyclic systems, calculations have shown that the process can be either concerted (single-step) or stepwise, proceeding through a zwitterionic intermediate. mdpi.com The determination of which path is favored depends on the nature of the reactants and the stability of the intermediates and transition states involved. mdpi.com

Energy Barrier Calculations and Kinetic Insights

Once transition states are located, the energy difference between the reactants and the transition state, known as the activation energy or energy barrier, can be calculated. This value is a critical determinant of the reaction's kinetics; a lower energy barrier corresponds to a faster reaction rate, while a higher barrier indicates a slower reaction.

Computational studies on related organic reactions, such as organocatalyzed aldol (B89426) reactions or cycloadditions, routinely use DFT methods like B3LYP to calculate these barriers. mdpi.comnih.gov For example, in the [3+2] cycloaddition of syn-propanethial S-oxide with nitroalkenes, activation barriers were calculated to determine the kinetic preference for different reaction pathways. mdpi.com The presence of a solvent is often included in these models using a Polarizable Continuum Model (PCM), as the solvent can influence the stability of charged or polar transition states and thus alter the energy barrier. mdpi.comnih.gov For this compound, calculating the energy barriers for potential reactions, such as those involving its allyl or nitro groups, would provide quantitative predictions about its reactivity under various conditions.

Analysis of Substituent Effects on Reaction Mechanisms

The reactivity of the benzothiazole core is significantly modulated by its substituents: the N-allyl group and the C6-nitro group. Computational analysis allows for a systematic investigation of how these groups influence reaction mechanisms and energy profiles. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. Conversely, an allyl group can participate in a wide range of reactions, including allylic C-H functionalization. scispace.com

Theoretical studies on substituted benzothiazoles and other aromatic systems have demonstrated that electron-withdrawing groups can lower the energy of intermediates in nucleophilic attack pathways. researchgate.netmdpi.com In contrast, electron-donating groups increase the electron density of the ring, favoring electrophilic substitution. researchgate.net Computational models can quantify these effects, for instance, by comparing the calculated energy barriers for a reaction on the unsubstituted benzothiazolinone versus the 3-allyl-6-nitro derivative. researchgate.net This analysis helps explain why certain reaction pathways are favored over others and provides a predictive framework for designing new reactions. acs.org

Prediction of Chemical Reactivity Descriptors

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors derived from the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org These descriptors offer a global picture of a molecule's stability and reactivity trends. bohrium.combendola.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). acs.org The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. acs.org

These parameters are calculated using the following equations:

Ionization Potential (IP) ≈ -EHOMO

Electron Affinity (EA) ≈ -ELUMO

Chemical Hardness (η) = (IP - EA) / 2

Chemical Potential (μ) = -(IP + EA) / 2

Electrophilicity Index (ω) = μ² / (2η)

Global Softness (S) = 1 / (2η)

The table below shows representative global reactivity descriptors calculated for a related compound, demonstrating the type of data obtained from such an analysis.

| Parameter | Description |

| IP (Ionization Potential) | The energy required to remove an electron. |

| EA (Electron Affinity) | The energy released when an electron is added. |

| η (Hardness) | Measures resistance to change in electron distribution. |

| S (Softness) | The reciprocal of hardness, indicating polarizability. |

| μ (Chemical Potential) | Represents the escaping tendency of electrons. |

| ω (Electrophilicity) | Measures the ability of a species to accept electrons. |

This is an illustrative table. Data for the specific title compound is not available in the search results.

Electron-Donating and Electron-Accepting Powers

Beyond the general descriptors, more specific indices for electron-donating power (ω⁻) and electron-accepting power (ω⁺) can be calculated. These are valuable in the context of antioxidant studies and redox reactions. acs.org A Donator-Acceptor Map (DAM) can be constructed to visually compare the relative electron-donating and accepting capabilities of a series of molecules. nih.gov This map plots the electron-accepting power relative to a strong acceptor (like the fluorine radical) and the electron-donating power relative to a strong donor (like the sodium anion). nih.gov

For this compound, the presence of the strongly electron-withdrawing nitro group would be expected to significantly increase its electron-accepting power (electrophilicity) and decrease its electron-donating power (nucleophilicity) compared to the unsubstituted benzothiazolinone.

Theoretical Redox Potentials

The redox potential of a compound, which measures its tendency to be oxidized or reduced, can be predicted computationally. Theoretical calculations of reduction potentials are crucial for understanding reactions involving single-electron transfer (SET) and for designing molecules for applications in materials science and medicine. acs.orgmdpi.com For example, in photoredox catalysis, the excited-state redox potentials of a catalyst determine whether it will act as a reductive or oxidative quencher in the catalytic cycle. nih.govrsc.org

The theoretical reduction potential can be estimated from the Gibbs free energy change of the reduction reaction. For a molecule (M), the reduction M + e⁻ → M⁻• is related to its electron affinity. The values are typically referenced against a standard electrode. The design of metal-based antitumor drugs, for instance, relies on tuning the redox potential of the copper center to be activated by cellular reducing agents. mdpi.com For this compound, the nitroaromatic group is a well-known electrophore, suggesting the molecule would have a significant reduction potential, making it susceptible to reduction under appropriate conditions.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method in computational chemistry for studying the properties of electronically excited states. rsc.orgresearchgate.net It is widely used to predict electronic absorption spectra (UV-Vis spectra) by calculating the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. chemrxiv.org

For this compound, TD-DFT calculations could predict its color and how it interacts with light. The method can identify the nature of the electronic transitions, such as n→π* or π→π* transitions. The calculations would likely reveal low-energy transitions involving the conjugated π-system of the benzothiazole ring, with significant contributions from orbitals localized on the nitro group. This intramolecular charge transfer (ICT) character is common in donor-acceptor systems and is often responsible for their unique photophysical properties. frontiersin.org The results of a TD-DFT calculation are typically presented in a table listing the excitation energy, wavelength, oscillator strength, and the molecular orbitals involved in the transition.

Table of Predicted Electronic Transitions (Illustrative)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S1 | 2.95 | 420 | 0.05 | HOMO -> LUMO |

| S2 | 3.40 | 365 | 0.25 | HOMO-1 -> LUMO |

| S3 | 3.85 | 322 | 0.12 | HOMO -> LUMO+1 |

This is an illustrative table based on typical results for similar aromatic compounds. Data for the specific title compound is not available in the search results.

Synthetic Utility and Future Directions in Chemical Research

3-Allyl-6-nitro-2-benzothiazolinone as a Key Synthetic Intermediate for Complex Molecules

This compound possesses three key functional groups that can be selectively manipulated, making it a valuable intermediate for the synthesis of more complex molecular architectures. The reactivity of the N-allyl group, the aromatic nitro group, and the heterocyclic core can be harnessed for various transformations.

The N-allyl group is a particularly useful handle for elaboration. For instance, the analogous compound 3-allyl-1,3-benzothiazol-2(3H)-one has been shown to undergo 1,3-dipolar cycloaddition reactions. researchgate.net The allyl group acts as a dipolarophile, reacting with nitrile oxides to generate more complex, multi-ring heterocyclic systems with high regioselectivity. researchgate.net This reactivity demonstrates a pathway to construct elaborate molecules from the relatively simple benzothiazolinone (B8138533) starting material.

Furthermore, the nitro group on the benzene (B151609) ring is a powerful tool for synthetic chemists. It is strongly electron-withdrawing, which activates the aromatic ring for certain reactions. More importantly, the nitro group can be readily reduced to an amino group. bohrium.comthieme-connect.com This transformation is critical as it converts an electron-withdrawing group into an electron-donating one, fundamentally altering the electronic properties of the molecule. The resulting 3-allyl-6-amino-2-benzothiazolinone is a key intermediate in its own right, with the newly formed amine providing a nucleophilic site for a wide array of subsequent reactions, including acylation, alkylation, and diazotization, paving the way for the synthesis of dyes, pharmaceutical analogues, and other functional molecules.

The combination of these reactive sites allows for a multi-directional approach to building molecular complexity, where each functional group can be addressed in a stepwise fashion to construct targeted, high-value compounds.

Derivatization Strategies for the Development of Novel Chemical Entities

The development of novel chemical entities often relies on the systematic modification or derivatization of a lead scaffold. This compound is an excellent candidate for such derivatization, offering multiple avenues for structural diversification. These strategies can be categorized by the specific site of modification on the molecule.

Modification of the Allyl Group: The double bond of the allyl group is susceptible to a variety of addition reactions. It can be dihydroxylated to form a diol, epoxidized, or subjected to hydrohalogenation. It also opens the possibility of polymerization, allowing the molecule to be incorporated into larger macromolecular structures.

Transformation of the Nitro Group: As previously mentioned, the most significant derivatization of the nitro group is its reduction to an amine. This amine can then be further functionalized. For example, it can be converted into a sulfonamide, an amide via reaction with acyl chlorides, or participate in reductive amination with aldehydes and ketones. This versatility is crucial for structure-activity relationship (SAR) studies in drug discovery. bohrium.com

Functionalization of the Aromatic Ring: While the nitro group is a powerful directing group for electrophilic aromatic substitution, modern methods like palladium-catalyzed C-H arylation offer more precise control over the introduction of new substituents. thieme-connect.com The nitro group can activate the heterocyclic compound for such regioselective reactions. thieme-connect.com Research on related heterocycles like 2,1,3-benzothiadiazole (B189464) (BTD) has shown that regioselective C-H borylation can provide versatile building blocks for further functionalization at specific positions on the benzenoid ring. diva-portal.orgacs.org

Reactions at the Thione/Lactam Moiety: The core benzothiazolinone ring itself can be a site for derivatization, although it is generally more stable. The chemistry of the thio-lactam portion offers potential for unique transformations.

A summary of potential derivatization strategies is presented in the table below.

| Functional Group | Reaction Type | Potential Reagents/Conditions | Resulting Structure/Function |

| N-Allyl Group | 1,3-Dipolar Cycloaddition | Nitrile Oxides | Complex polycyclic heterocycles researchgate.net |

| N-Allyl Group | Polymerization | Radical or transition-metal initiators | Functional polymers, materials nih.gov |

| C6-Nitro Group | Reduction | SnCl₂, H₂, Pd/C, Fe/HCl | 6-Amino derivative for further functionalization bohrium.comthieme-connect.com |

| Aromatic Ring | C-H Functionalization | Palladium or Iridium catalysts, boranes | Introduction of aryl or boryl groups diva-portal.orgacs.org |

| 6-Amino (post-reduction) | Acylation | Acyl chlorides, anhydrides | Amide derivatives |

| 6-Amino (post-reduction) | Diazotization | NaNO₂, HCl, followed by coupling | Azo dyes, further substitution |

Potential for Catalytic Applications and Advanced Materials Science

The structural features of this compound suggest its potential utility in both catalysis and advanced materials science.

Catalytic Applications: Nitrogen-containing heterocycles are a cornerstone of ligand design for transition metal catalysis. openmedicinalchemistryjournal.com Benzothiazole (B30560) and benzimidazole (B57391) derivatives, for example, have been incorporated into Schiff base ligands for catalytic processes. researchgate.net this compound could serve as a precursor to novel ligands. The benzothiazolinone core can coordinate to metal centers, and the electronic properties of the ligand can be tuned by transforming the nitro group into other substituents. Furthermore, the allyl group provides a convenient anchor point for immobilizing the resulting catalyst onto a solid support, such as a polymer resin. This would facilitate the development of recyclable, heterogeneous catalysts, which is a key goal in green chemistry. nih.gov It has also been noted that benzothiazolone derivatives can serve as achiral templates in asymmetric catalysis. researchgate.net

Advanced Materials Science: The field of advanced materials seeks to develop novel materials with tailored properties for specific applications. tugraz.atscilit.com Benzothiazole derivatives are known to be fluorescent and are used in imaging reagents and electroluminescent devices. nih.gov The this compound scaffold is a promising platform for developing new functional materials.

Optoelectronic Materials: The benzothiazole core is an electron-rich aromatic system. The presence of a strong electron-withdrawing nitro group creates a "push-pull" electronic environment, which is often a prerequisite for materials with interesting photophysical properties, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Functional Polymers: The allyl group is a polymerizable unit. This allows the molecule to be incorporated as a monomer into polymer chains. The resulting polymer would feature pendant benzothiazolinone units, potentially leading to materials with unique optical, electronic, or sensing capabilities. The ability to reduce the nitro group to an amine post-polymerization would provide a method for tuning the material's properties after its formation.

Emerging Trends in Benzothiazolinone Chemistry and Nitro-Substituted Heterocycles

The chemistry surrounding both the benzothiazolinone core and nitro-substituted heterocycles is continually evolving, driven by the demand for novel compounds in medicine, materials, and specialty chemicals.

Benzothiazolinone Chemistry: A major trend in benzothiazole chemistry is its continued exploration in medicinal chemistry, with a particular focus on developing anticancer, antimicrobial, and anti-inflammatory agents. jchemrev.comtandfonline.com There is also a significant push towards "green chemistry" approaches for the synthesis of these scaffolds, utilizing methods that are more environmentally benign, such as using water as a solvent or employing reusable catalysts. nih.govnih.gov An important emerging area in their functionalization is the use of direct C-H activation/functionalization, which avoids the need for pre-functionalized starting materials and offers a more atom-economical route to novel derivatives. diva-portal.orgacs.org

Nitro-Substituted Heterocycles: Nitro-substituted heterocycles are increasingly recognized for their synthetic versatility. bohrium.com The nitro group is more than just a precursor to an amine; it acts as a "chemical chameleon" that can activate a molecule for regioselective C-H arylation or serve as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. bohrium.comthieme-connect.com This allows for complex molecular editing that would be difficult to achieve by other means. Another significant research area is the development of high-energy, low-sensitivity energetic materials, where nitro-substituted nitrogen heterocycles are key candidates due to their high nitrogen content and thermal stability. lsbu.ac.ukosti.gov Furthermore, recent research has highlighted the use of nitroalkenes in [3+2] annulation reactions to construct other five-membered heterocyclic rings, demonstrating the expanding role of the nitro group in building diverse molecular frameworks. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.